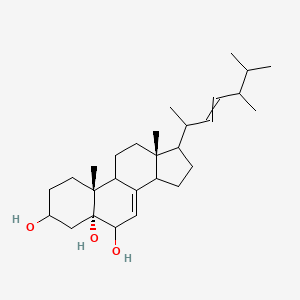
5alpha-Ergosta-7,22-diene-3beta,5,6-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Ergosta-7,22-diene-3beta,5,6-triol: is a naturally occurring sterol derivative. It is a type of ergostane, which is a steroid nucleus with a specific arrangement of carbon atoms. This compound is known for its unique structural features, including multiple hydroxyl groups and double bonds, which contribute to its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Ergosta-7,22-diene-3beta,5,6-triol typically involves multiple steps, starting from simpler sterol precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the sterol nucleus.
Dehydration: Removal of water molecules to form double bonds.
Isomerization: Rearrangement of the molecular structure to achieve the desired configuration.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of fungi or bacteria are used to convert sterol precursors into the desired product. This method is advantageous due to its efficiency and eco-friendliness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Formation of ergosta-7,22-diene-3-one derivatives.
Reduction: Formation of ergosta-7,22-diene-3beta,5,6-triol derivatives with reduced double bonds.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : 5alpha-Ergosta-7,22-diene-3beta,5,6-triol is used as a precursor in the synthesis of various steroidal compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : The compound is studied for its role in cell membrane structure and function. It is also investigated for its potential as a biomarker for certain fungal infections.
Medicine: : Research has shown that this compound exhibits anti-inflammatory and anticancer properties. It is being explored as a potential therapeutic agent for various diseases.
Industry: : In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as a component in certain cosmetic formulations.
Mecanismo De Acción
The biological activity of 5alpha-Ergosta-7,22-diene-3beta,5,6-triol is primarily attributed to its interaction with cell membranes and specific enzymes. The hydroxyl groups and double bonds in its structure allow it to interact with lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5alpha-Ergosta-7,22-diene-3beta,5-diol
- Ergosta-7,22-dien-3-ol
- (3beta,5alpha,22E)-3,5-Dihydroxyergosta-7,22-dien-6-one
Uniqueness: : 5alpha-Ergosta-7,22-diene-3beta,5,6-triol is unique due to the presence of three hydroxyl groups and specific double bonds, which confer distinct biological activities compared to its analogs. Its ability to modulate membrane properties and enzyme activities sets it apart from other similar sterols.
Propiedades
Fórmula molecular |
C28H46O3 |
|---|---|
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/t18?,19?,20?,22?,23?,24?,25?,26-,27-,28+/m1/s1 |
Clave InChI |
ARXHRTZAVQOQEU-ISMWAZJBSA-N |
SMILES isomérico |
CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCC3C2=CC([C@@]4([C@@]3(CCC(C4)O)C)O)O)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


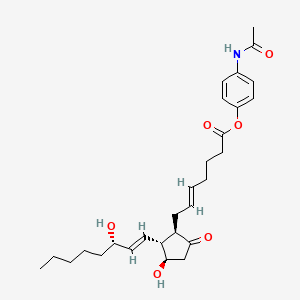
![(4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one](/img/structure/B14803457.png)
![tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14803468.png)
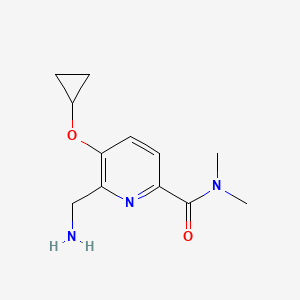
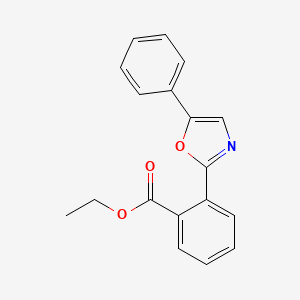


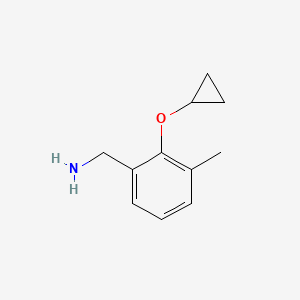
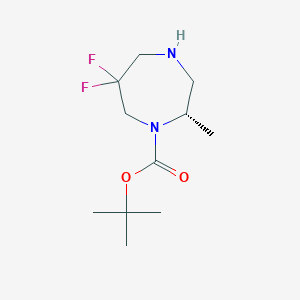
![7-Hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14803516.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)
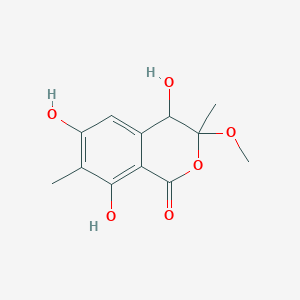

![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
